molecular formula C26H27N3O5S B7980857 Dasabuvir CAS No. 1221573-79-0

Dasabuvir

Cat. No.: B7980857
CAS No.: 1221573-79-0
M. Wt: 493.6 g/mol
InChI Key: NBRBXGKOEOGLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dasabuvir (C₂₆H₂₇N₃O₅S) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, approved for treating chronic HCV genotype 1 infections. It binds to the palm I domain of NS5B, inducing conformational changes that block RNA chain initiation . Its molecular structure includes a naphthalene moiety, a methanesulfonamide group, and a pyrimidinedione ring, contributing to its antiviral specificity . Clinically, this compound is used in combination with ombitasvir, paritaprevir, and ritonavir (3D regimen), achieving sustained virologic response (SVR) rates >95% in genotype 1b patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dasabuvir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the methanesulfonamide group and the coupling of various aromatic rings. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product undergoes rigorous quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Dasabuvir undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at the methanesulfonamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Dasabuvir has a wide range of scientific research applications:

Mechanism of Action

Dasabuvir exerts its antiviral effects by inhibiting the NS5B polymerase of HCV. It binds to the palm domain of the polymerase, inducing a conformational change that renders the enzyme unable to elongate viral RNA. This inhibition prevents the replication of the viral genome, leading to a decrease in viral load and ultimately achieving a sustained virologic response .

Comparison with Similar Compounds

Chemical and Pharmacokinetic Properties

Compound cLogP Synthetic Accessibility Bioavailability Score CYP Metabolism Key Structural Features
Dasabuvir 3.8 3.46 55% CYP2C8 (67%), CYP3A4 (33%) Naphthalene, methanesulfonamide
4d (Derivative) 3.38 <3.46 55% Not reported Quinoline replaces naphthalene
5d (Derivative) 2.85 <3.46 11% Not reported Isoquinoline, hydroxyl group
HCV-796 N/A N/A N/A CYP3A4 Benzofuran core, palm II binding
  • Key Insights: Derivatives 4d and 5d exhibit lower cLogP (enhanced hydrophilicity) and synthetic accessibility than this compound, improving drug-like properties . HCV-796, a palm II inhibitor, shows broader genotype coverage (2a, 2b, 3) but higher cardiotoxicity risk due to hERG inhibition, unlike this compound .

Antiviral Activity and Resistance Profiles

Compound IC₅₀ (nM) Genotype Coverage Resistance Mutations Resistance Overlap with Other Classes
This compound 2.2–10.7 1a, 1b C316Y, S556G None (palm I site)
Benzothiadiazines 5–15 1a, 1b C316Y, M414T Overlaps with this compound
Lomibuvir 1–5 1a, 1b, 3a* P495A/S (thumb I) Thumb I inhibitors
  • Key Insights: this compound retains wild-type activity against S282T (nucleoside inhibitor resistance) and V499A (thumb II resistance), enabling combination therapy .

Clinical Efficacy

Regimen Genotype SVR12 Rate Ribavirin Requirement Cirrhosis Compatibility
This compound + 3D 1b 99% No Yes (Child-Pugh A)
This compound + 3D + RBV 1a 95% Yes Yes
HCV-796 + PEG/RBV 1a 82% Yes Limited data
  • Key Insights: this compound-based regimens achieve >95% SVR12 in genotype 1, but efficacy drops in 1a without ribavirin due to lower resistance barrier . HCV-796 demonstrated inferior efficacy and was discontinued due to toxicity .

Biological Activity

Dasabuvir (ABT-333) is a non-nucleoside inhibitor targeting the hepatitis C virus (HCV) RNA-dependent RNA polymerase, specifically the NS5B gene. This compound has gained attention for its significant antiviral activity against HCV, particularly in genotypes 1a and 1b, and is often used in combination with other direct-acting antivirals (DAAs) to enhance treatment efficacy.

This compound exerts its effects by binding to the NS5B polymerase outside of its active site, inducing a conformational change that inhibits the enzyme's activity. This mechanism ensures a high degree of selectivity for HCV polymerases over human and mammalian polymerases, with selectivity ratios exceeding 7,000:1 .

In Vitro Activity

In vitro studies have demonstrated potent inhibitory effects of this compound on various HCV strains:

  • Effective Concentration (EC50) values for genotype 1a (strain H77) and 1b (strain Con1) were found to be 7.7 nM and 1.8 nM, respectively .
  • This compound maintained efficacy against a panel of chimeric replicons from treatment-naive patients, with EC50 values ranging from 0.15 to 8.57 nM .

Table 1: Inhibition Potency of this compound

HCV StrainEC50 (nM)IC50 (nM)Selectivity Ratio
Genotype 1a (H77)7.72.2-10.7>7000
Genotype 1b (Con1)1.8->7000

Clinical Efficacy

This compound is primarily utilized in combination therapies for chronic HCV infection, particularly in regimens that include ombitasvir and paritaprevir, often enhanced with ritonavir.

Case Studies and Observational Data

A retrospective cohort study involving 564 patients treated with this compound/ombitasvir/paritaprevir/ritonavir reported a sustained virological response (SVR) rate of 98.8% at follow-up . This study highlighted the effectiveness of this compound-containing regimens across diverse patient demographics, including those with cirrhosis.

Table 2: Patient Demographics and Treatment Outcomes

ParameterValue
Total Participants564
Average Age61.9 years
Male Percentage52%
Diabetes Prevalence31.7%
Overweight/Obese70.3%
Cirrhosis Prevalence41%
SVR Rate98.8%

Safety Profile

This compound has been shown to be well-tolerated in clinical settings, with adverse events being rare and generally mild. In trials involving patients on opioid substitution therapy, the regimen including this compound achieved an SVR12 rate of 97% , indicating both efficacy and safety in this specific population .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has good bioavailability, with metabolism primarily occurring through oxidative pathways followed by glucuronidation. It does not significantly affect cytochrome P450 enzymes, which minimizes potential drug-drug interactions .

Limitations and Resistance

While this compound is effective against HCV genotype 1, it has limited cross-genotypic activity due to poor conservation of binding sites across different genotypes . Additionally, prolonged exposure can lead to the selection of resistant viral strains; thus, it is typically administered as part of combination therapy to mitigate this risk.

Q & A

Basic Research Questions

Q. What experimental approaches are used to validate dasabuvir’s antiviral activity against EV-A71 and CVA10?

Researchers employ a combination of in vitro assays to assess antiviral efficacy:

  • qPCR quantifies viral RNA load reduction .
  • TCID50 assay measures infectious viral titers post-treatment .
  • Immunofluorescence staining visualizes viral antigen suppression in infected cells .
  • Western blot confirms inhibition of viral protein expression (e.g., EV-A71 VP1) . Dose-response curves are generated to establish EC50 values, ensuring reproducibility across cell lines like Huh-7 and Caco-2 .

Q. How is this compound’s mechanism of action against HCV characterized?

this compound acts as a non-nucleoside inhibitor (NNI) of HCV NS5B RNA-dependent RNA polymerase (RdRp), binding to the palm domain to induce conformational changes that block RNA elongation . Key methodologies include:

  • Recombinant NS5B enzyme assays (IC50: 2.2–10.7 nM for genotype 1) .
  • Subgenomic replicon systems (EC50: 1.8 nM for genotype 1b) .
  • Resistance profiling to identify mutations (e.g., C316Y, M414T) that reduce binding affinity .

Q. What analytical methods ensure this compound’s stability and quantify its pharmacokinetics?

  • HPLC-DAD with regression analysis (LoD: 0.15 µg/mL) detects degradation products under stress conditions (e.g., alkaline hydrolysis) .
  • UPLC-MS/MS quantifies this compound and metabolites (e.g., M1) in plasma, with C13D3-dasabuvir as an internal standard .
  • Protein binding assays (99.5% plasma protein binding) and CYP phenotyping (CYP2C8/CYP3A4 metabolism) inform hepatic clearance pathways .

Advanced Research Questions

Q. How do NS5B mutations impact this compound’s binding affinity, and how can this be modeled computationally?

Mutations like C445F and A553V disrupt hydrogen bonding with Asn291 and hydrophobic interactions in the palm domain, reducing this compound’s efficacy . Computational approaches include:

  • Molecular docking (e.g., AutoDock Vina) to compare binding scores of wild-type vs. mutant NS5B .
  • Molecular dynamics simulations to assess conformational stability of drug-protein complexes .
  • Free energy calculations (MM-PBSA/GBSA) quantify mutation-induced affinity changes .

Q. What strategies mitigate resistance when repurposing this compound for non-HCV viruses (e.g., EV-A71, dengue)?

  • Virtual screening identifies this compound’s off-target potential by docking against viral RdRps (e.g., DENV NS5) .
  • Plaque reduction assays (e.g., 1 µM this compound reduces DENV plaques by >50%) validate cross-viral activity .
  • Combination therapy with protease/NS5A inhibitors (e.g., ombitasvir) minimizes resistance via multi-target suppression .

Q. How are this compound’s anti-inflammatory effects quantified in viral infection models?

  • qPCR/ELISA measures cytokine suppression (e.g., MCP-1, TNF-α, RANTES) in THP-1 macrophages post-EV-A71 infection .
  • Flow cytometry assesses immune cell activation (e.g., CD14+/CD86+ monocytes) in co-culture systems .
  • Transcriptomics (RNA-seq) identifies NF-κB/STAT3 pathway modulation .

Q. What methodologies optimize this compound-containing regimens for hepatic impairment?

  • Population PK modeling adjusts dosing in Child-Pugh (CP) classes:

  • CP-A : No adjustment (AUC similar to healthy subjects).
  • CP-B/C : Contraindicated due to 325% AUC increase from reduced CYP2C8 activity .
    • Unbound drug monitoring via equilibrium dialysis corrects for hypoalbuminemia in cirrhosis .

Q. How are this compound’s metabolites characterized, and what is their clinical relevance?

  • Metabolite M1 (21% of dose) forms via tert-butyl hydroxylation, retaining antiviral activity (EC50: 3.4 nM for HCV) .
  • LC-radiometric detection tracks [14C]-labeled metabolites in excreta (94.4% fecal excretion) .
  • Reactive metabolite screening (e.g., glutathione trapping) assesses hepatotoxicity risk .

Properties

IUPAC Name

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRBXGKOEOGLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025953
Record name Dasabuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene, which is essential for replication of the viral genome. Based on drug resistance mapping studies of HCV genotypes 1a and 1b, dasabuvir targets the palm domain of the NS5B polymerase, and is therefore referred to as a non-nucleoside NS5B-palm polymerase inhibitor. The EC50 values of dasabuvir against genotype 1a-H77 and 1b-Con1 strains in HCV replicon cell culture assays were 7.7 nM and 1.8 nM, respectively. By binding to NS5b outside of the active site of the enzyme, dasabuvir induces a conformational change thereby preventing further elongation of the nascent viral genome. A limitation of binding outside of the active site is that these binding sites are poorly preserved across the viral genotypes. This results in a limited potential for cross-genotypic activity and increased potential for development of resistance. Dasabuvir is therefore limited to treating genotypes 1a and 1b, and must be used in combination with other antiviral products.
Record name Dasabuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1132935-63-7
Record name Dasabuvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132935-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dasabuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132935637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasabuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dasabuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DASABUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE54EQW8T1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

beta-Bromoethylamine
beta-Bromoethylamine
Dasabuvir
beta-Bromoethylamine
beta-Bromoethylamine
Dasabuvir
beta-Bromoethylamine
beta-Bromoethylamine
Dasabuvir
beta-Bromoethylamine
beta-Bromoethylamine
Dasabuvir
beta-Bromoethylamine
beta-Bromoethylamine
Dasabuvir
beta-Bromoethylamine
beta-Bromoethylamine
Dasabuvir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.